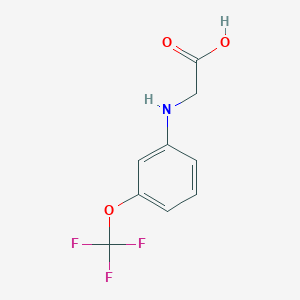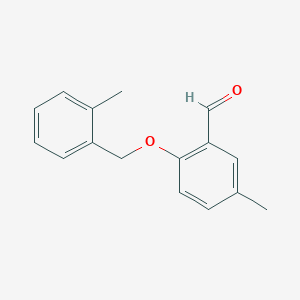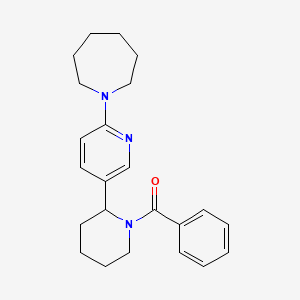
(2-(6-(Azepan-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(6-(Azepan-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone is a complex organic compound that features a unique structure combining azepane, pyridine, piperidine, and phenyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-(6-(Azepan-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as azepane derivatives, pyridine derivatives, and piperidine derivatives. These intermediates are then coupled through various reactions, including nucleophilic substitution and condensation reactions, under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening methods, and continuous flow reactors to streamline the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane and piperidine rings, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound, such as reducing ketones to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often utilize reagents like halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
(2-(6-(Azepan-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, including its role as a modulator of specific biological pathways.
Industry: The compound may be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2-(6-(Azepan-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
(2-(6-(Azepan-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanol: This compound differs by having a hydroxyl group instead of a ketone group.
(2-(6-(Azepan-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)ethanone: This compound has an ethyl group instead of a methylene group.
Uniqueness: (2-(6-(Azepan-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C23H29N3O |
|---|---|
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
[2-[6-(azepan-1-yl)pyridin-3-yl]piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C23H29N3O/c27-23(19-10-4-3-5-11-19)26-17-9-6-12-21(26)20-13-14-22(24-18-20)25-15-7-1-2-8-16-25/h3-5,10-11,13-14,18,21H,1-2,6-9,12,15-17H2 |
InChI-Schlüssel |
ATJBOORQKLKZFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)C2=NC=C(C=C2)C3CCCCN3C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


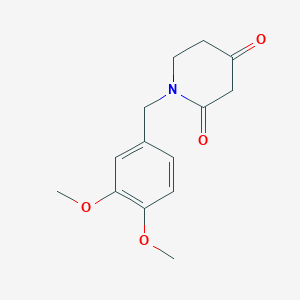
![3-Bromo-2-methylfuro[3,2-c]pyridine](/img/structure/B13013497.png)
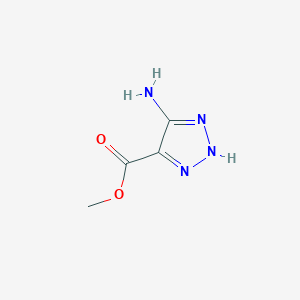

![2-Oxaspiro[3.5]nonane-7-carbonitrile](/img/structure/B13013506.png)
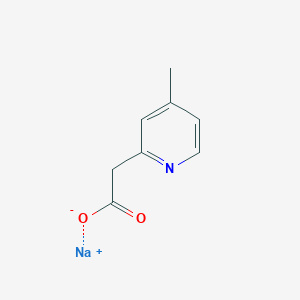
![(1R,6S)-2-Azabicyclo[4.1.0]heptane-1-carboxylicacid](/img/structure/B13013515.png)
![(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)methanamine](/img/structure/B13013517.png)
![4-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13013519.png)
